Benzo[h]-1,6-naphthyridine, 6-oxide
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Overview
Description
Benzo[h]-1,6-naphthyridine, 6-oxide is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[h]-1,6-naphthyridine, 6-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by oxidation to form the desired naphthyridine oxide. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions: Benzo[h]-1,6-naphthyridine, 6-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen and oxygen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Benzo[h]-1,6-naphthyridine, 6-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzo[h]-1,6-naphthyridine, 6-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Phenazine: Another nitrogen-containing heterocycle with similar biological activities.
Benzimidazole: Known for its wide range of pharmacological properties.
Benzothiazole: Used in various industrial applications and exhibits biological activity.
Uniqueness: Benzo[h]-1,6-naphthyridine, 6-oxide is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-oxidobenzo[h][1,6]naphthyridin-6-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-14-8-9-4-3-7-13-12(9)10-5-1-2-6-11(10)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYJFXASCWLYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C=[N+]2[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483846 |
Source
|
Record name | Benzo[h]-1,6-naphthyridine, 6-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25952-30-1 |
Source
|
Record name | Benzo[h]-1,6-naphthyridine, 6-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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